
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole, commonly known as 5F-PI, is a synthetic compound that belongs to the indole family. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are found in the central and peripheral nervous system, respectively. Due to its unique properties, 5F-PI has gained significant attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
5F-PI exerts its effects by binding to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune response. Upon binding, 5F-PI activates these receptors, leading to the release of various neurotransmitters and signaling molecules, which ultimately results in its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 5F-PI has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5F-PI is its high potency and selectivity towards the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, due to its potent effects, caution must be exercised when handling and using 5F-PI in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5F-PI, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 5F-PI, especially with regards to its potential for abuse and dependence. Overall, 5F-PI represents a promising candidate for further research and development in the fields of neuroscience, pharmacology, and medicinal chemistry.
Synthesemethoden
The synthesis of 5F-PI involves several steps, including the reaction of indole-3-acetaldehyde with 4-pyridylboronic acid, followed by the addition of 5-fluoropent-1-yne and a palladium catalyst. The resulting compound is then purified using column chromatography, yielding 5F-PI in high purity and yield.
Wissenschaftliche Forschungsanwendungen
5F-PI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
177181-26-9 |
|---|---|
Produktname |
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole |
Molekularformel |
C15H11FN2 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
5-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H11FN2/c16-13-3-4-15-14(9-13)12(10-18-15)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+ |
InChI-Schlüssel |
RXOULJUHAPQWKF-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C/C3=CC=NC=C3 |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
Synonyme |
709W92 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



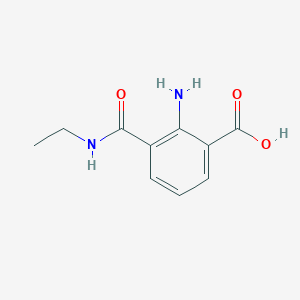


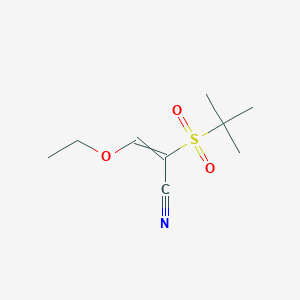
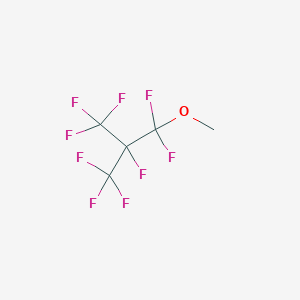
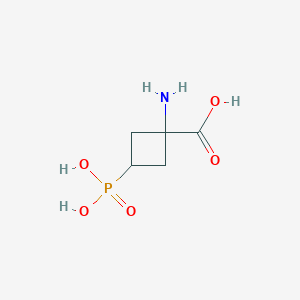
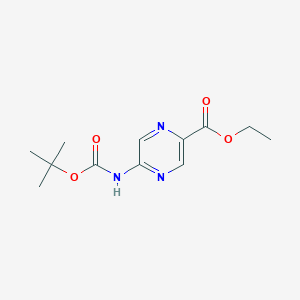
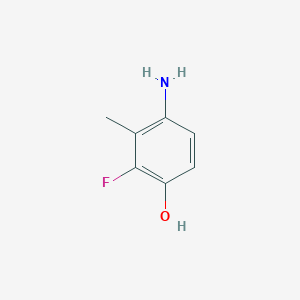

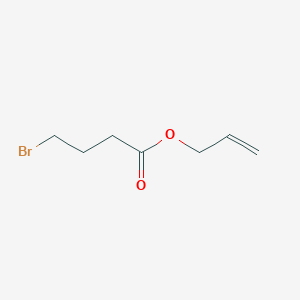
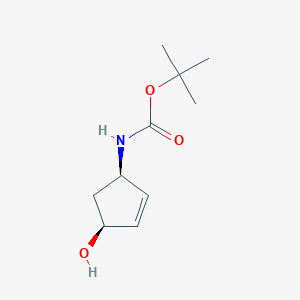
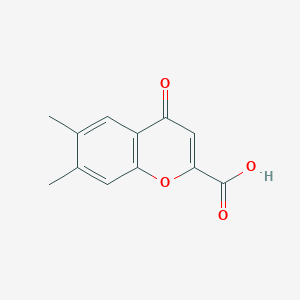
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)